(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a unique combination of fluorine atoms and an amino group, making it a valuable subject for research in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves enantioselective catalytic reactions. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts. The reaction conditions often include the use of palladium or rhodium catalysts under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-OL
Uniqueness
The presence of the fluorine atoms in (1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL imparts unique properties such as increased metabolic stability and lipophilicity. These characteristics make it distinct from its chloro and bromo analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C10H11F4NO |
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Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
JZOPDSWOTXYWRK-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
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